Methyl 2-amino-4-sulfamoylbenzoate
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Overview
Description
Methyl 2-amino-4-sulfamoylbenzoate is an organic compound with the molecular formula C8H10N2O4S It is a derivative of benzoic acid and contains both amino and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-sulfamoylbenzoate typically involves the reaction of 2-amino-4-sulfamoylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques and is often subjected to additional quality control measures to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoates.
Scientific Research Applications
Methyl 2-amino-4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-amino-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with metabolic pathways by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-sulfamoylbenzoate
- Methyl 2-sulfamoylbenzoate
- Methyl 4-aminobenzoate
Uniqueness
Methyl 2-amino-4-sulfamoylbenzoate is unique due to the presence of both amino and sulfamoyl groups on the benzoate ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups .
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
methyl 2-amino-4-sulfamoylbenzoate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13) |
InChI Key |
WFAWRPHNQAVIPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
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